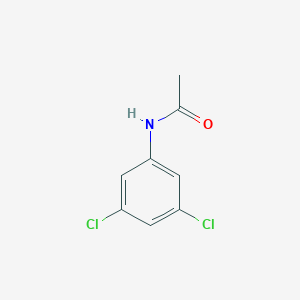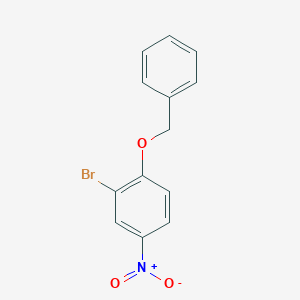
1-(Benzyloxy)-2-bromo-4-nitrobenzene
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and common names. It may also include information about the class of compounds it belongs to and its key characteristics.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity, basicity, and reactivity with other compounds, would also be studied.Aplicaciones Científicas De Investigación
Synthesis of Aryl Ethers and Derivatives : The compound is used in the synthesis of aryl ethers and other derivatives. For instance, it is involved in the preparation of 1-butoxy-4-nitrobenzene via Williamson Reaction, indicating its role in synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).
Pharmaceutical Intermediates : It acts as an intermediate in the production of pharmaceuticals, such as dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
Catalysis and Chemical Transformations : The compound is used in various catalytic and chemical transformation processes. For example, it's involved in the organocatalytic syntheses of benzoxazoles and benzothiazoles, demonstrating its utility in C-H functionalization and C-O/S bond formation (Alla, Sadhu, & Punniyamurthy, 2014).
Phase Transfer Catalysis : This compound is utilized in phase transfer catalysis, a method used to enhance the rate of reaction, as shown in the intensified synthesis of 1-benzyloxy-4-nitrobenzene using ultrasound assistance (Diwathe & Gogate, 2018).
Synthesis of Complex Organic Molecules : It is involved in the synthesis of complex organic molecules like 1,4-bis[β-(p-amino-phenyl)ethyl] benzene, showcasing its role in coupling reactions (Hou Hao-qing, 2008).
Kinetic Studies and Mechanism Exploration : The compound aids in kinetic studies and exploration of reaction mechanisms, as evidenced in research on ultrasound-assisted arylation processes (Selvaraj, Abimannan, & Rajendran, 2014).
Crystal Structure Analysis : It also plays a role in crystallography, aiding in the understanding of molecular structures, such as in the study of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol (Ghichi, Benaouida, Benboudiaf, & Merazig, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures.
Direcciones Futuras
This involves suggesting further studies that could be done on the compound. This could include potential applications of the compound, modifications that could be made to its structure, and reactions that have not yet been studied.
I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
2-bromo-4-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVSZHWOJJDSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621564 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-bromo-4-nitrobenzene | |
CAS RN |
191602-86-5 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

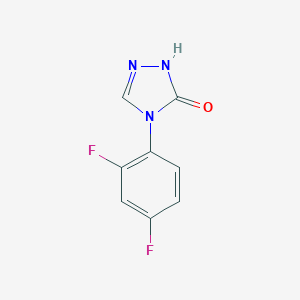
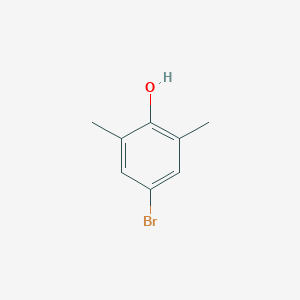
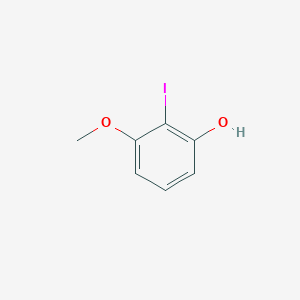
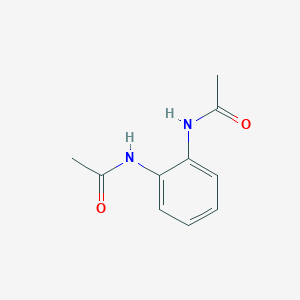
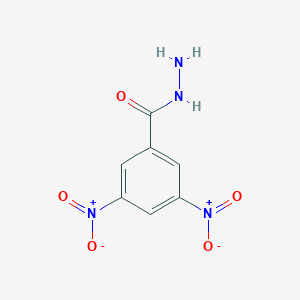
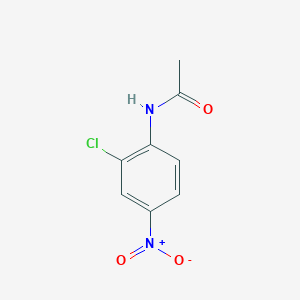
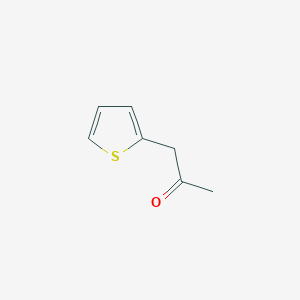
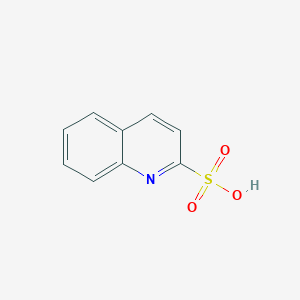
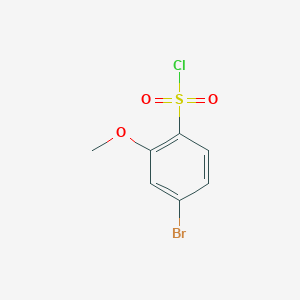
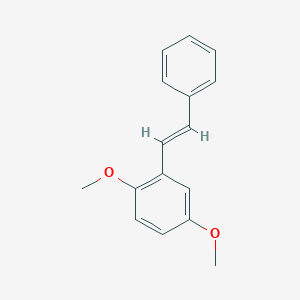
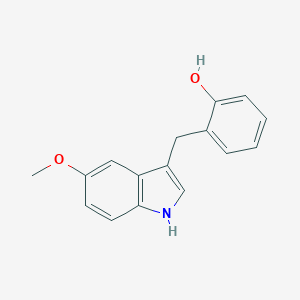
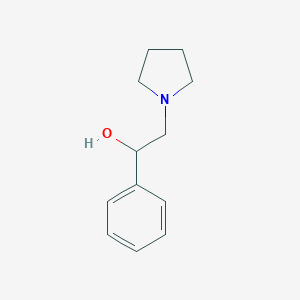
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)
